Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride
Overview
Description
Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride is a chemical compound with the molecular formula C14H19NO3•HCl and a molecular weight of 285.77 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology . It is known for its role in various biochemical processes and is often utilized in proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride typically involves the esterification of 3-hydroxybenzoic acid with methanol in the presence of an acid catalyst to form methyl 3-hydroxybenzoate. This intermediate is then reacted with 4-piperidinemethanol under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity . Advanced techniques like continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate biochemical pathways by inhibiting or activating these targets, leading to various physiological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride can be compared with similar compounds such as:
Methyl 3-(4-piperidinyloxy)benzoate hydrochloride: Similar in structure but with an oxygen atom replacing the methoxy group.
Methyl 3-(4-piperidinylmethoxy)benzoate: The non-hydrochloride form of the compound.
The uniqueness of this compound lies in its specific functional groups and their interactions, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 3-(piperidin-4-ylmethoxy)benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-17-14(16)12-3-2-4-13(9-12)18-10-11-5-7-15-8-6-11;/h2-4,9,11,15H,5-8,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGGIWRZODFGJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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